molecular formula C13H17N3OS B2532098 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2034261-57-7

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No. B2532098
CAS RN: 2034261-57-7
M. Wt: 263.36
InChI Key: MUKGVRKFNMMKRH-UHFFFAOYSA-N
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Description

“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-methylthiophene-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a thiophene ring via an ethyl linker and a carboxamide group. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the thiophene ring is a five-membered ring with a sulfur atom .


Chemical Reactions Analysis

As a complex organic molecule, this compound could participate in a variety of chemical reactions. The pyrazole ring, for example, can undergo reactions like N-alkylation, N-acylation, and electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar groups, the overall size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural characterization of pyrazole derivatives have been extensively studied. For instance, the synthesis of novel pyrazole derivatives and their evaluation for antidepressant and anticonvulsant activities have been reported. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, highlighting the versatile synthetic routes available for generating pyrazole-based compounds with potential therapeutic applications (Abdel‐Aziz, 2009).

Biological Activities

Chemical Interactions and Mechanisms

  • Research into the molecular interactions of pyrazole carboxamide derivatives, particularly focusing on their interaction mechanisms, has provided insights into their potential modes of action. For instance, the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor was studied to understand the binding interactions and develop pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Synthesis Techniques and Characterization

  • Advanced synthesis techniques and characterization methods have been employed to create and analyze pyrazole derivatives. This includes the synthesis of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was thoroughly characterized through various spectroscopic methods and crystallography, revealing insights into its molecular structure and stability (Kumara et al., 2018).

Antitumor and Antifungal Applications

  • The antitumor and antifungal potential of pyrazole derivatives has been a significant focus of research. Studies have identified compounds with promising antitumor activities, further highlighting the therapeutic potential of these compounds in treating various cancers and fungal infections (Xin, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole derivatives are biologically active and can interact with various enzymes and receptors in the body .

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by pyrazole derivatives. It could be explored for potential applications in fields like medicinal chemistry, agriculture, or materials science .

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-9-6-12(18-8-9)13(17)14-5-4-11-7-10(2)16(3)15-11/h6-8H,4-5H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKGVRKFNMMKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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